N-(Trimethylamine-borane-carbonyl)proline methyl ester
CAS No.: 125893-97-2
Cat. No.: VC21203767
Molecular Formula: C10H19BN2O3
Molecular Weight: 226.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 125893-97-2 |
---|---|
Molecular Formula | C10H19BN2O3 |
Molecular Weight | 226.08 g/mol |
Standard InChI | InChI=1S/C7H10BNO3.C3H9N/c1-12-6(10)5-3-2-4-9(5)7(8)11;1-4(2)3/h5H,2-4H2,1H3;1-3H3/t5-;/m0./s1 |
Standard InChI Key | BEPZCRDXWOWYTK-JEDNCBNOSA-N |
Isomeric SMILES | [B]C(=O)N1CCC[C@H]1C(=O)OC.CN(C)C |
SMILES | [B]C(=O)N1CCCC1C(=O)OC.CN(C)C |
Canonical SMILES | [B]C(=O)N1CCCC1C(=O)OC.CN(C)C |
Structural Characteristics and Physical Properties
The structural composition of N-(Trimethylamine-borane-carbonyl)proline methyl ester can be analyzed in terms of its constituent parts:
-
A proline methyl ester backbone featuring the characteristic five-membered pyrrolidine ring
-
A carbonyl group (-CO-) that serves as a connecting bridge
-
A trimethylamine-borane moiety that contributes to the compound's unique reactivity
This arrangement gives the compound specific physical and chemical properties that distinguish it from other organic compounds. The presence of the boron atom, which can act as a Lewis acid, significantly influences the compound's reactivity patterns and applications in organic synthesis.
Table 1: Physical and Chemical Properties of N-(Trimethylamine-borane-carbonyl)proline methyl ester
Property | Value or Description |
---|---|
CAS Number | 125893-97-2 |
Molecular Formula | C10H19BN2O3 |
Molecular Weight | 226.08 g/mol |
Structural Components | Proline methyl ester, carbonyl linkage, trimethylamine-borane group |
Physical State | Not specified in available literature |
Solubility | Not detailed in available sources |
Key Functional Groups | Ester, amide, borane complex |
Synthesis Methods
The synthesis of N-(Trimethylamine-borane-carbonyl)proline methyl ester typically involves the reaction of proline methyl ester with a trimethylamine-borane complex under carefully controlled conditions. This synthetic approach allows for the selective formation of the desired product with good yields and purity.
For laboratory or industrial production, the synthesis would likely follow these general steps:
-
Preparation of proline methyl ester through esterification of proline
-
Formation of a reactive trimethylamine-borane complex
-
Coupling reaction between these two components to form the carbonyl linkage
-
Purification steps including possible recrystallization or chromatographic techniques
Industrial production would likely employ optimized versions of these reactions, potentially utilizing continuous flow reactors for better control of reaction parameters and enhanced efficiency. The specific catalysts, reaction conditions, and purification methods may vary depending on the scale of production and the intended purity of the final product.
While the search results don't provide detailed synthetic procedures specific to this compound, the general approaches to boron-containing compounds often involve controlled reactions under inert atmospheres due to the potential air sensitivity of some intermediates .
Chemical Reactivity
N-(Trimethylamine-borane-carbonyl)proline methyl ester exhibits a diverse reactivity profile that makes it valuable in various chemical transformations. Its reactivity stems from the presence of multiple functional groups and the unique properties contributed by the boron center.
Reduction Reactions
N-(Trimethylamine-borane-carbonyl)proline methyl ester can participate in reduction reactions, with the borane moiety potentially serving as a reducing agent under appropriate conditions. Borane complexes are known for their ability to reduce various functional groups, and this property might be utilized in selective reductions in organic synthesis.
The compound itself might also undergo reductions at various sites, including the ester and carbonyl functionalities, leading to derivatives with modified structures and properties. These reduction products could serve as intermediates in the synthesis of more complex molecules or as compounds with distinct biological activities.
Substitution Reactions
The compound can engage in substitution reactions at various reactive sites, including the boron center and other functional groups. These substitution reactions could be used to introduce new functionalities, create derivatives with tailored properties, or incorporate the compound into larger molecular frameworks.
For example, the ester group could undergo transesterification reactions, while the boron center might participate in various substitution processes leading to new boron-containing species. These transformation pathways expand the utility of the compound in organic synthesis and materials science.
Applications in Research and Industry
The unique structure and reactivity of N-(Trimethylamine-borane-carbonyl)proline methyl ester make it valuable in various research and industrial contexts. Its applications span multiple fields, from synthetic organic chemistry to biological research and materials science.
Biological and Medicinal Applications
The compound has been studied for its potential biological activities, which may include antioxidant properties and other therapeutic effects. Its structure, which incorporates a proline backbone, allows it to potentially mimic natural substrates in biological systems, making it useful in enzyme mechanism studies and drug development research.
In particular, the compound's ability to interact with biological targets might be exploited in the design of enzyme inhibitors or other bioactive molecules. The boron center, which can form reversible covalent bonds with certain nucleophiles found in biological systems (such as hydroxyl groups), adds another dimension to its potential applications in medicinal chemistry.
Additionally, the compound might serve as a component in drug delivery systems, where its unique chemical properties could be utilized to control the release or targeting of therapeutic agents. The presence of both the proline structure (common in many bioactive peptides) and the borane moiety could provide distinctive interactions with biological membranes and receptors.
Industrial and Material Applications
In industrial settings, the compound has potential applications in the development of new materials and catalytic processes. Its stability and unique reactivity profile make it suitable for various specialized applications where traditional catalysts or reagents might be less effective.
For example, the compound might contribute to advancements in nanotechnology, where precisely structured molecules are required for the construction of nanoscale materials with specific properties. Similarly, in green chemistry initiatives, the compound might enable more environmentally friendly processes by facilitating reactions under milder conditions or with greater atom economy.
Current Research and Future Directions
Research on N-(Trimethylamine-borane-carbonyl)proline methyl ester appears to be ongoing, with investigations into its properties and potential applications continuing to evolve. Current research likely focuses on expanding the understanding of its reactivity patterns, exploring its potential in specific applications, and developing more efficient methods for its synthesis and functionalization.
Future research directions might include:
-
Detailed mechanistic studies of its reactions to enable more precise control over transformation outcomes
-
Investigation of its potential as a catalyst in asymmetric synthesis, leveraging the chirality of the proline backbone
-
Exploration of its biological activities through systematic screening and structure-activity relationship studies
-
Development of derivatives with enhanced properties for specific applications
-
Integration into new materials with unique electronic, optical, or mechanical properties
Table 2: Potential Research Areas for N-(Trimethylamine-borane-carbonyl)proline methyl ester
Research Domain | Potential Applications | Key Advantages |
---|---|---|
Catalysis | Asymmetric synthesis, tandem reactions | Dual Lewis acid/base functionality |
Medicinal Chemistry | Enzyme inhibitors, drug delivery | Proline backbone, boron reactivity |
Materials Science | Specialized polymers, nanostructures | Structural rigidity, functional diversity |
Sustainable Chemistry | Green synthetic methods | Potential for catalytic efficiency |
Bioorganic Chemistry | Protein modification, probe development | Selectivity for specific biological targets |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume